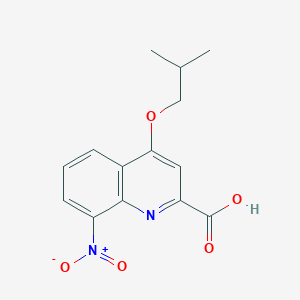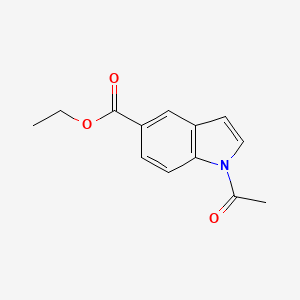![molecular formula C14H8BrCl B14219106 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene CAS No. 832744-20-4](/img/structure/B14219106.png)
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 4-chlorophenyl ethynyl group is attached to the second carbon
Preparation Methods
The synthesis of 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with bromobenzene and 4-chlorophenylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, typically potassium carbonate, and a palladium catalyst like Pd(PPh3)4.
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ethynyl group to an ethyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules. For example, it can undergo Sonogashira coupling to form new carbon-carbon bonds.
Scientific Research Applications
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in organic synthesis.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound in toxicology studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene exerts its effects depends on the specific reaction or application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function.
Pathways Involved: The compound may influence pathways related to oxidative stress, signal transduction, or gene expression, depending on its specific interactions.
Comparison with Similar Compounds
1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene: This compound has the bromine atom at the fourth position instead of the second, leading to different reactivity and applications.
1-Bromo-2-[(4-bromophenyl)ethynyl]benzene:
1-Bromo-2-[(4-methylphenyl)ethynyl]benzene: The substitution of a chlorine atom with a methyl group changes the compound’s hydrophobicity and reactivity.
Properties
CAS No. |
832744-20-4 |
|---|---|
Molecular Formula |
C14H8BrCl |
Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-bromo-2-[2-(4-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(16)10-7-11/h1-4,6-7,9-10H |
InChI Key |
OSKVIIXNRQIMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


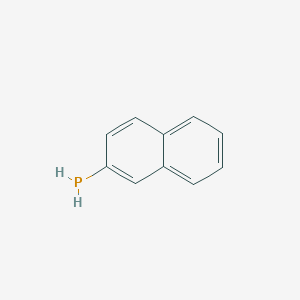
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
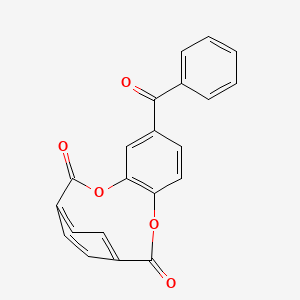
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
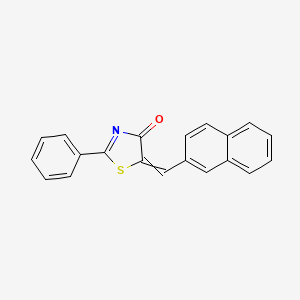
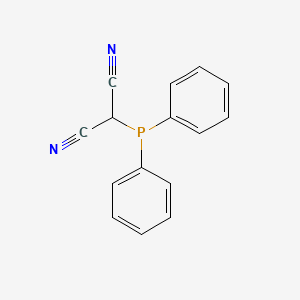
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)


